molecular formula C17H19N B1289365 4-Biphenyl-4-yl-piperidine CAS No. 143867-44-1

4-Biphenyl-4-yl-piperidine

Cat. No.: B1289365
CAS No.: 143867-44-1
M. Wt: 237.34 g/mol
InChI Key: LLCOFJXNVPRWLK-UHFFFAOYSA-N
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Description

4-Biphenyl-4-yl-piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by a piperidine ring attached to a biphenyl group, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenyl-4-yl-piperidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various piperidine derivatives .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Biphenyl-4-yl-piperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Biphenyl-4-yl-piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Biphenyl-4-yl-piperidine involves its interaction with specific molecular targets. The compound can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis. By influencing these pathways, this compound can exert its therapeutic effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Uniqueness: 4-Biphenyl-4-yl-piperidine stands out due to the presence of the biphenyl group, which imparts unique steric and electronic properties. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(4-phenylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-9,17-18H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCOFJXNVPRWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593288
Record name 4-([1,1'-Biphenyl]-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143867-44-1
Record name 4-([1,1'-Biphenyl]-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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